6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride
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Overview
Description
6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine, followed by the introduction of a nitrile group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to certain receptors or enzymes, modulating their activity. The nitrile group can also participate in interactions with biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-aminoethylpyridine: Lacks the nitrile group, resulting in different chemical properties and reactivity.
Pyridine-2-carbonitrile: Lacks the aminoethyl group, affecting its biological activity and applications.
6-(2-aminoethyl)pyridine-3-carbonitrile: Similar structure but with the nitrile group at a different position, leading to variations in reactivity and function.
Uniqueness
6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride is unique due to the presence of both the aminoethyl and nitrile groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial use .
Properties
CAS No. |
2703780-47-4 |
---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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